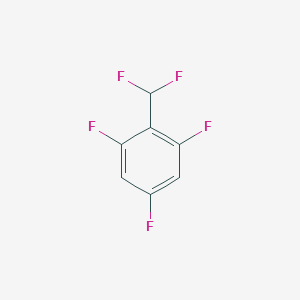

2-(Difluoromethyl)-1,3,5-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethyl)-1,3,5-trifluorobenzene is a fluorinated compound. Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . The introduction of fluorinated groups into a target molecule can significantly influence the parent molecule’s reactivity, selectivity, physical, and biological properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . A strategy for the construction of 2-fluoroindoles involves a formal [4+1] cyclization from readily accessible ortho-vinylanilines and difluorocarbene .Applications De Recherche Scientifique

1. Difluoromethylation of Heterocycles

- Application Summary: Difluoromethylation is crucial due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application: The process involves the use of a radical process for difluoromethylation of heterocycles . The specific methods and technical details would be dependent on the particular heterocycle being functionalized.

- Results or Outcomes: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

2. Chemoprevention of Human Actinic Keratoses

- Application Summary: α-2-(Difluoromethyl)-dl-ornithine(DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .

- Methods of Application: A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO .

- Results or Outcomes: The 6-month DFMO treatment caused a 23.5% reduction in the number of Actinic Keratoses (AKs) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .

3. Late-stage Difluoromethylation

- Application Summary: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application: The process involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . The specific methods and technical details would be dependent on the particular compound being functionalized.

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Synthesis of 2-(Difluoromethyl)-1-(2-nitrophenylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-pyrrole

- Application Summary: This compound was synthesized using GP1 and XtalFluor-M® .

- Methods of Application: The title compound was isolated as a beige solid (0.29 g, 85% yield) after column chromatography (50% CH2Cl2/hexanes) .

- Results or Outcomes: The successful synthesis of this compound demonstrates the utility of 2-(Difluoromethyl)-1,3,5-trifluorobenzene in the synthesis of complex organic molecules .

5. Hydrolytic Reactivity of 2-Difluoromethyl Pyrroles

- Application Summary: α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group . Due to the propensity of pyrroles to access azafulvenium-like intermediates, the C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .

- Methods of Application: The unsubstituted variant was exposed to the same conditions . Xtalfluor-M® was used to fluorinate the 2-formyl pyrrole, giving the α-difluoromethyl pyrrole in high yield (90%) .

- Results or Outcomes: The presence of certain electron-withdrawing substituents about the pyrrolic ring can accelerate this process, as determined through a kinetic comparison of the deprotection and subsequent hydrolysis reactions of N-protected β-aryl α-difluoromethyl pyrroles .

6. Photocatalytic Difluoromethylation

- Application Summary: In the realm of visible light photocatalytic transformations, late-stage difluoromethylation reactions have played relevant roles . The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

- Methods of Application: The specific methods and technical details would be dependent on the particular compound being functionalized .

- Results or Outcomes: The development of more efficient and diverse methods through which to incorporate this functional moiety, either directly or via the fluorination of existing functionality, renders this group even more suitable for incorporation into a wide variety of frameworks .

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years, and further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications . The development of environmentally friendly processes for fluorination and fluoroalkylation is a current area of interest .

Propriétés

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

CAS RN |

1214338-85-8 |

Source

|

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)